molecular formula C9H3Cl4N3 B8701522 2,4-Dichloro-6-(2,5-dichlorophenyl)-1,3,5-triazine CAS No. 61479-79-6

2,4-Dichloro-6-(2,5-dichlorophenyl)-1,3,5-triazine

Cat. No. B8701522
M. Wt: 294.9 g/mol
InChI Key: YDMCWQDHUSEJBQ-UHFFFAOYSA-N
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Patent
US07618968B2

Procedure details

Using the method described for the synthesis of 2,4-dichloro-6-(5-chloro-2-methyl-phenyl)-[1,3,5]triazine, 2,5-dichlorobenzoic acid afforded 2,4-dichloro-6-(2,5-dichloro-phenyl)-[1,3,5]triazine (2.2 g, 14% yield). 1H NMR (DMSO-d6) 8.10 (s, 1H), 7.50 (m, 2H).
Name
2,4-dichloro-6-(5-chloro-2-methyl-phenyl)-[1,3,5]triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([C:9]2[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=2C)[N:3]=1.[Cl:17]C1C=CC(Cl)=CC=1C(O)=O>>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([C:9]2[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=2[Cl:17])[N:3]=1

Inputs

Step One
Name
2,4-dichloro-6-(5-chloro-2-methyl-phenyl)-[1,3,5]triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)C1=C(C=CC(=C1)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)C1=C(C=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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